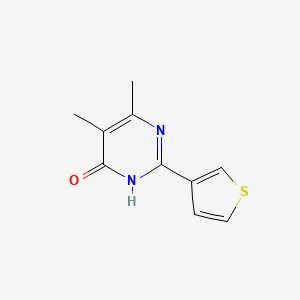
4,5-dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both thiophene and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4,5-dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by its reaction with a pyrimidine precursor under specific conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4,5-Dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
4,5-Dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of DNA synthesis, or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 4,5-dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one include other thiophene and pyrimidine derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. For instance, compounds like 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione have been studied for their unique therapeutic potentials .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4,5-dimethyl-2-thiophen-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N2OS/c1-6-7(2)11-9(12-10(6)13)8-3-4-14-5-8/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
CDOOOMBEMZMOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CSC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















